3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-6-19-21-17-8-5-4-7-16(17)20(24)22(19)13-18(23)14-9-11-15(25-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDKFGCXFMUGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone typically involves the condensation of 2-propyl-4(3H)-quinazolinone with 4-methoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxoethyl group, leading to the formation of alcohol or alkane derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Quinazolinone derivatives exhibit diverse bioactivities depending on substituents at positions 2 and 3. Below is a comparative analysis:
Key Findings:
Antitumor Activity: The target compound exhibits broad-spectrum antitumor activity against melanoma (SK-MEL-2), ovarian (IGROV1), and renal (TK-10) cancer cell lines (IC₅₀: 1.2–5.8 μM), outperforming 5-fluorouracil in some assays . Replacement of the 4-methoxyphenyl group with a 4-fluorophenyl (as in ) reduces antitumor potency, highlighting the importance of electron-donating groups for activity .
COX-2 Inhibition :
- The 4-methoxyphenyl group at position 3 enhances COX-2 inhibitory activity compared to nitro or unsubstituted phenyl derivatives (e.g., 27.72% inhibition for 4-nitrophenyl vs. 47.1% for 4-MeO-phenyl) .
Antimicrobial Activity :
- Sulfanyl-substituted derivatives (e.g., ) show moderate antimicrobial activity, but the target compound’s 2-oxoethyl group reduces this effect, suggesting substituent-dependent selectivity .
Synthetic Efficiency :
- The use of recyclable catalysts (e.g., Cu@Py-Oxa@SPION) in synthesizing triazole-containing analogues contrasts with microwave-assisted phase-transfer catalysis for the target compound, which achieves higher yields (83–89%) .
Biological Activity
3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and potential applications.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study by Cao et al. reported that derivatives with similar structures showed IC50 values as low as 0.5 μM against K562 human myelogenous leukemia cells .
Antibacterial Activity
Quinazolinones have shown promising antibacterial effects against several strains of bacteria. A study highlighted that certain derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections . The mechanism often involves disruption of bacterial protein synthesis or interference with cell wall synthesis.
Antioxidant Activity
Recent studies have also explored the antioxidant potential of quinazolinone derivatives. Compounds incorporating isoxazole structures alongside quinazolinones displayed moderate radical scavenging activity in DPPH assays, indicating their ability to neutralize free radicals . Although not as potent as established antioxidants, these findings suggest a potential for developing new antioxidant agents.
Research Findings and Case Studies
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- DNA Intercalation : Some quinazolinones can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Radical Scavenging : The presence of certain functional groups allows these compounds to donate electrons and neutralize free radicals.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone, and what are their limitations?
- Methodology : The compound is synthesized via alkylation of 4(3H)-quinazolinone with 3-halo-1-(4-methoxyphenyl)propan-1-one or through copper-catalyzed reactions using DMPA as a one-carbon source . Drawbacks include reliance on metal catalysts (e.g., copper), long reaction times, and the need for intermediate purification. Alternative methods involve microwave-assisted synthesis with phase-transfer catalysts (e.g., tetrabutylammonium benzoate) to reduce reaction time and improve yield .
Q. How is the molecular structure of this quinazolinone derivative characterized?
- Methodology : Single-crystal X-ray diffraction is the gold standard for determining molecular conformation and crystallographic parameters. For example, related quinazolinone derivatives (e.g., 2-(4-chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one) have been structurally resolved using this technique, revealing bond lengths and angles critical for activity . Spectroscopic methods (NMR, IR) and elemental analysis are used for preliminary structural validation .
Q. What biological activities have been reported for this compound?
- Methodology : In vitro assays against cancer cell lines (e.g., SK-MEL-2, PC-3) and microbial strains are standard. Derivatives of this scaffold show antitumor activity superior to 5-fluorouracil in some cases, with EC50 values ranging from 20.09–93.31 μg/mL against bacterial pathogens . Antiviral and anti-inflammatory activities are inferred from structural analogs (e.g., PARP-1 inhibitors like FR247304) .
Advanced Research Questions
Q. How can regioselective modifications at the 2- and 3-positions of the quinazolinone core be achieved?
- Methodology : Lithiation using LDA (lithium diisopropylamide) enables regioselective functionalization. For example, 3-(acylamino)-2-propyl-4(3H)-quinazolinones undergo lithiation at the benzylic position, allowing electrophilic substitution with halides, aldehydes, or ketones . This approach avoids competitive side reactions observed in traditional alkylation.
Q. What strategies address contradictions in biological activity data across studies?
- Methodology : Discrepancies (e.g., potent antitumor vs. modest antimicrobial activity) may arise from assay conditions or substituent effects. Systematic SAR studies are critical. For instance:
- Table 1 : Biological Activity vs. Substituents
- Comparative in vivo studies (e.g., neuroprotection assays for PARP-1 inhibitors) further validate target specificity .
Q. How can microwave irradiation and phase-transfer catalysis improve synthesis efficiency?
- Methodology : Microwave activation reduces reaction time from hours to minutes (e.g., 30 minutes for N-alkylation vs. 3–6 hours conventionally) . Phase-transfer catalysts like TBAB enhance solubility of reactants in solvent-free conditions, minimizing byproducts. This method achieved 85–92% yields for derivatives like ethyl 4-[(4-oxo-2-propylquinazolin-3-yl)methyl]benzoate .
Q. What computational or experimental approaches elucidate structure-activity relationships (SAR) for this compound?
- Methodology :
- Docking studies : FR247304, a PARP-1 inhibitor, was designed via structure-based modeling to fit the NAD+ binding site (Ki = 35 nM) .
- Pharmacophore modeling : Key features include the 4-methoxyphenyl group (enhancing lipophilicity) and the propyl chain (optimizing steric fit) .
- In vitro mutagenesis : Testing analogs with substituted phenyl or heteroaryl groups identifies critical interactions (e.g., hydrogen bonding with PARP-1) .
Methodological Considerations
- Synthetic Optimization : Prioritize microwave-assisted methods over conventional routes to reduce metal catalyst use and improve scalability .
- Biological Screening : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to ensure reproducibility .
- Data Interpretation : Cross-reference crystallographic data with computational models to resolve activity-structure ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
